molecular formula C17H15NO4 B6419705 2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}-3-methylbutanoic acid CAS No. 86703-97-1

2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}-3-methylbutanoic acid

Cat. No. B6419705
CAS RN: 86703-97-1
M. Wt: 297.30 g/mol
InChI Key: XDIYHWBDLQWVEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}-3-methylbutanoic acid is a useful research compound. Its molecular formula is C17H15NO4 and its molecular weight is 297.30 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}-3-methylbutanoic acid is 297.10010796 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}-3-methylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}-3-methylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemosensor Systems

New derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group were synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . These compounds exhibit high chemosensor selectivity in the determination of anions .

2. Synthesis of Imines, Amines, Thioureas, and Hydrazones Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones . This shows the compound’s potential in the synthesis of a variety of chemical structures.

Asymmetric Azaacenes

The compound has been used in the synthesis of benzo[de]isoquinoline-1,3-dione (BQD) condensed asymmetric azaacenes . These molecules have high electron affinity values as confirmed by cyclic voltammetry measurements .

Organic Electronic Devices

These molecules are important organic materials because of their outstanding electronic properties and potential applications in organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .

N-type Semiconductors

The development of new conjugated molecules with high electron-affinities (EAs) is an important topic in the field of functional π-materials . This compound could be a potential candidate for such development.

Fluorescent and Colorimetric Sensors

Naphthalimide systems are widely used as effective fluorescent and colorimetric sensors for cations and anions . The compound could be used to develop new sensor systems with improved effectiveness, selectivity, and other parameters .

properties

IUPAC Name

2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-9(2)14(17(21)22)18-15(19)11-7-3-5-10-6-4-8-12(13(10)11)16(18)20/h3-9,14H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIYHWBDLQWVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601157674
Record name α-(1-Methylethyl)-1,3-dioxo-1H-benz[de]isoquinoline-2(3H)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601157674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-3-methylbutanoic acid

CAS RN

86703-97-1
Record name α-(1-Methylethyl)-1,3-dioxo-1H-benz[de]isoquinoline-2(3H)-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86703-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(1-Methylethyl)-1,3-dioxo-1H-benz[de]isoquinoline-2(3H)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601157674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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